molecular formula C20H25N3O B3055712 (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide CAS No. 663948-79-6

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide

Cat. No.: B3055712
CAS No.: 663948-79-6
M. Wt: 323.4 g/mol
InChI Key: PNONNFHLOPFKOP-IBGZPJMESA-N
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Description

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is a chiral compound with significant potential in medicinal chemistry It features a piperidine ring, which is a common structural motif in many pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid and 4-(piperidin-1-yl)aniline.

    Coupling Reaction: The key step involves coupling the amino acid with the aniline derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques. This allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems and advanced purification methods ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of analgesics and anti-inflammatory agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-phenyl-N-(4-(morpholin-1-yl)phenyl)propanamide
  • 2-Amino-3-phenyl-N-(4-(pyrrolidin-1-yl)phenyl)propanamide
  • 2-Amino-3-phenyl-N-(4-(piperazin-1-yl)phenyl)propanamide

Uniqueness

(S)-2-Amino-3-phenyl-N-(4-(piperidin-1-yl)phenyl)propanamide is unique due to its specific chiral center, which can lead to different biological activities compared to its non-chiral or differently substituted analogs. The presence of the piperidine ring also imparts distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound in drug discovery.

Properties

IUPAC Name

(2S)-2-amino-3-phenyl-N-(4-piperidin-1-ylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c21-19(15-16-7-3-1-4-8-16)20(24)22-17-9-11-18(12-10-17)23-13-5-2-6-14-23/h1,3-4,7-12,19H,2,5-6,13-15,21H2,(H,22,24)/t19-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNONNFHLOPFKOP-IBGZPJMESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=O)[C@H](CC3=CC=CC=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00627599
Record name N-[4-(Piperidin-1-yl)phenyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663948-79-6
Record name N-[4-(Piperidin-1-yl)phenyl]-L-phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00627599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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